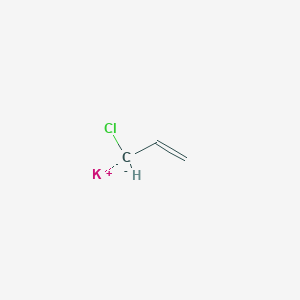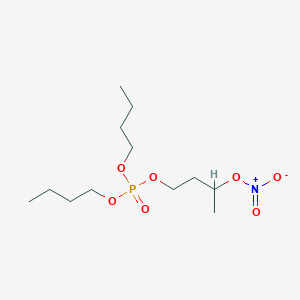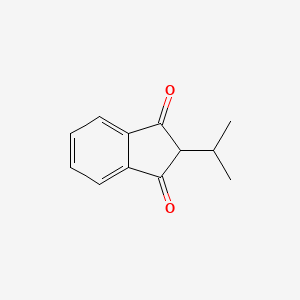![molecular formula C19H23N3O B14284445 5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-77-7](/img/structure/B14284445.png)
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4 The compound this compound is notable for its unique structure, which includes an octyloxy group attached to a phenyl ring, which is further connected to a pyrazine ring with a carbonitrile group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Octyloxyphenyl Intermediate: The synthesis begins with the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-(Octyloxy)phenol.
Nitration and Reduction: The 4-(Octyloxy)phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-(Octyloxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-(Octyloxy)aniline.
Formation of the Pyrazine Ring: The 4-(Octyloxy)aniline undergoes a condensation reaction with glyoxal in the presence of ammonium acetate to form 5-[4-(Octyloxy)phenyl]pyrazine.
Introduction of the Carbonitrile Group: Finally, the 5-[4-(Octyloxy)phenyl]pyrazine is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide to introduce the carbonitrile group at position 2, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide in sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Aplicaciones Científicas De Investigación
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the carbonitrile group and the pyrazine ring can facilitate interactions with specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(Octyloxy)phenylpyrazine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
5-Phenylpyrazine-2-carbonitrile: Lacks the octyloxy group, which may influence its solubility and interaction with biological targets.
4-(Octyloxy)benzonitrile:
Uniqueness
5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile is unique due to the combination of the octyloxy group, phenyl ring, pyrazine ring, and carbonitrile group. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific research applications and distinguishing it from other similar compounds.
Propiedades
Número CAS |
120777-77-7 |
|---|---|
Fórmula molecular |
C19H23N3O |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
5-(4-octoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H23N3O/c1-2-3-4-5-6-7-12-23-18-10-8-16(9-11-18)19-15-21-17(13-20)14-22-19/h8-11,14-15H,2-7,12H2,1H3 |
Clave InChI |
HSUHAQMXSANXTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


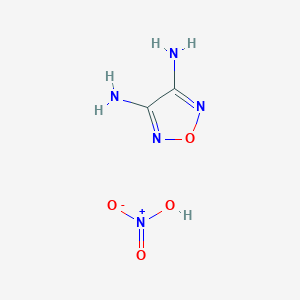
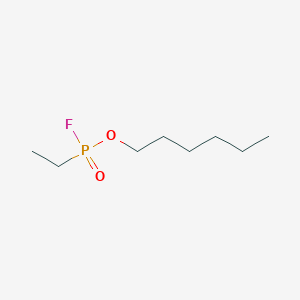

![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
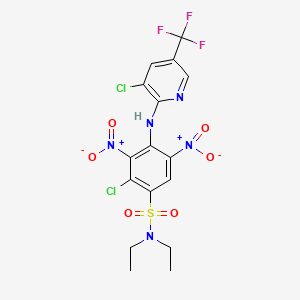
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
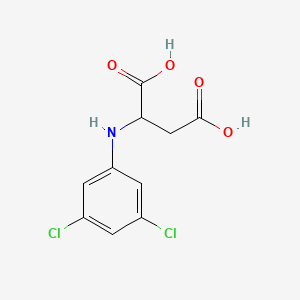

![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
